An In-depth Technical Guide to 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
An In-depth Technical Guide to 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document will delve into its chemical identity, synthesis, and potential applications, offering field-proven insights and detailed experimental protocols.
Core Compound Identification and Properties
3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The presence of the bromophenyl group and the aldehyde functional group makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1][2]
| Identifier | Value | Source |
| CAS Number | 863391-64-4 | [3] |
| Molecular Formula | C₁₀H₆BrNO₂ | [3] |
| Molecular Weight | 252.06 g/mol | [3] |
| IUPAC Name | 3-(4-bromophenyl)-1,2-oxazole-5-carbaldehyde | [4] |
| SMILES | O=Cc1cc(on1)c2ccc(Br)cc2 | [3] |
| InChI Key | JVFWCMXKSCOWDI-UHFFFAOYSA-N | [3] |
| Appearance | Solid | [3] |
| Melting Point | 162-166 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
Strategic Synthesis Pathway
The synthesis of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is most effectively achieved through a two-step process. This strategy hinges on the initial formation of the isoxazole ring via a [3+2] cycloaddition reaction to yield the corresponding alcohol, followed by a selective oxidation to the desired aldehyde. This approach allows for high yields and good control over the final product.
Step 1: Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol
The foundational isoxazole ring is constructed via a 1,3-dipolar cycloaddition.[5] This classic reaction involves the in situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne. In this case, 4-bromobenzaldehyde oxime serves as the nitrile oxide precursor and propargyl alcohol is the dipolarophile.
The causality behind this choice lies in the robust and well-established nature of this reaction for forming 3,5-disubstituted isoxazoles. The regioselectivity is generally high, leading predominantly to the desired isomer.
Caption: Synthetic workflow for the precursor alcohol.
Step 2: Oxidation to 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
The conversion of the primary alcohol, (3-(4-Bromophenyl)isoxazol-5-yl)methanol, to the target aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[6][7] Pyridinium chlorochromate (PCC) is an excellent choice for this transformation due to its selectivity for oxidizing primary alcohols to aldehydes.[6][7][8] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to ensure the aldehyde is the final product.[1]
Caption: Oxidation of the precursor alcohol to the final aldehyde.
Detailed Experimental Protocols
The following protocols are based on established methodologies and provide a self-validating system for the synthesis of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde.
Protocol for (3-(4-Bromophenyl)isoxazol-5-yl)methanol
This protocol is adapted from a similar synthesis of isoxazole derivatives.[9]
-
Oxime Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in pyridine. Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-bromobenzaldehyde oxime.
-
Cycloaddition: Dissolve the 4-bromobenzaldehyde oxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Nitrile Oxide Generation: Slowly add sodium hypochlorite solution (bleach, ~5-6% aqueous solution, 2-3 equivalents) to the stirring mixture. The reaction is exothermic and should be cooled in an ice bath.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Purification: After completion, separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (3-(4-Bromophenyl)isoxazol-5-yl)methanol.
Protocol for 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde
This protocol is based on standard PCC oxidation procedures.[2][6][7]
-
Reaction Setup: In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Substrate Addition: Dissolve (3-(4-Bromophenyl)isoxazol-5-yl)methanol (1 equivalent) in anhydrous DCM and add it dropwise to the PCC suspension with stirring.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde.
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Isoxazole proton singlet around δ 7.0-7.5 ppm. - Aromatic protons of the bromophenyl group as a set of doublets between δ 7.6-7.9 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) signal around δ 180-190 ppm. - Signals for the isoxazole ring carbons between δ 100-170 ppm. - Aromatic carbon signals in the typical range of δ 120-140 ppm. |
| FT-IR (cm⁻¹) | - Strong carbonyl (C=O) stretch from the aldehyde at ~1700 cm⁻¹. - C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. - Aromatic C=C stretching bands around 1600 and 1480 cm⁻¹. - C-Br stretch in the fingerprint region. |
Applications in Drug Discovery and Development
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][11] Derivatives of isoxazole have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[11][12][13]
The 3-(4-bromophenyl)isoxazole moiety, in particular, serves as a valuable building block for creating libraries of compounds for high-throughput screening. The aldehyde group is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or condensation reactions, allowing for the rapid diversification of the core structure.
While specific biological targets for 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde are not yet extensively documented, its structural features suggest potential for interaction with various biological systems. For instance, related isoxazole-containing compounds have been investigated as inhibitors of enzymes such as soluble epoxide hydrolase (sEH), which is implicated in inflammatory diseases and hypertension.[14][15] The development of sEH inhibitors like GSK2256294, which has been in clinical trials, highlights the therapeutic potential of this class of compounds.[14][15][16]
Caption: Potential applications of the title compound in drug discovery.
Conclusion
3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is a valuable and versatile chemical entity for researchers in the pharmaceutical sciences. Its synthesis is achievable through reliable and well-understood chemical transformations. The inherent reactivity of its functional groups, coupled with the proven biological relevance of the isoxazole core, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound in a research setting.
References
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